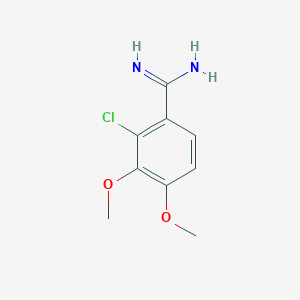

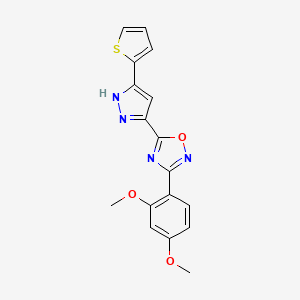

2-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start with the preparation of an intermediate, such as furfuryl cyanoacetamide, which is then further reacted with other reagents to yield the final product. For instance, the synthesis of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes was achieved using the Gewald reaction, followed by condensation with aryl aldehydes to yield a series of Schiff bases . Although the exact synthesis of 2-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is not described, similar synthetic strategies could potentially be employed.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray single-crystal diffraction. For example, the crystal structure of 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide was elucidated and found to belong to the monoclinic space group P21/n . This information is valuable as it provides a basis for predicting the molecular structure of 2-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide, which may also crystallize in a similar fashion due to structural similarities.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives is influenced by the substituents attached to the benzene ring. The presence of electron-withdrawing groups such as chloro and fluoro atoms can affect the reactivity of the amide group and the overall molecule. While the provided papers do not detail the reactions of the specific compound , they do provide insights into the reactivity of structurally related benzamides, which have been shown to participate in further chemical transformations, such as the formation of Schiff bases .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be inferred from their structural characteristics and the data provided for related compounds. For example, the crystal density and melting points can be estimated based on the molecular structure and substituents present in the compound. The antibacterial studies of 2-chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide thiourea suggest that the compound may also exhibit biological activity, given the structural similarity and presence of halogen substituents known to influence such properties .

Wissenschaftliche Forschungsanwendungen

One-Pot Synthesis Applications

- Fluoro-substituted Benzo[b]furans Synthesis : A study by (Ramarao et al., 2004) discussed the microwave-induced synthesis of fluoro-substituted 3-cyano-2-methyl-benzo[b]furans, highlighting the utility of fluoro-substituents in organic synthesis.

Antipathogenic Activity

- Thiourea Derivatives with Antipathogenic Properties : Research by (Limban et al., 2011) identified acylthioureas as having significant antipathogenic activity, especially against bacteria like Pseudomonas aeruginosa and Staphylococcus aureus.

Biological and Pharmacological Activities

- N,N-bis(2-chloroethyl)-2-furamide : A compound belonging to the "N-mustards" group, which includes 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, shows biological and pharmacological activities, as per the research by (Galešić & Vlahov, 1990).

Fluorophore Development

- Dual-State Emission Luminogens : A study by (Zhou et al., 2020) explores the synthesis of unique V-shape furo[2,3-b]furans for novel fluorophores, indicating the potential of furan compounds in photoluminescent applications.

Furan-Based Compound Synthesis

- Synthesis of 3-Acyl-5,6-Dihydro-2-phenylthieno(‐furo‐)[2,3‐d]pyrimidin‐4(3H)‐ones : Research by (Maruoka et al., 1994) focuses on the synthesis of furan-based compounds, which could be relevant to the study of 2-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide.

Eigenschaften

IUPAC Name |

2-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFNO2S/c19-17-10-14(20)3-4-16(17)18(22)21(11-13-6-8-23-12-13)7-5-15-2-1-9-24-15/h1-4,6,8-10,12H,5,7,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKWTGKKBHDHQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCN(CC2=COC=C2)C(=O)C3=C(C=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

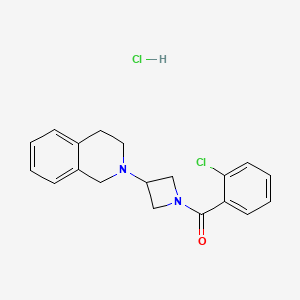

![Ethyl 6-methyl-2-(2-phenylacetamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2506155.png)

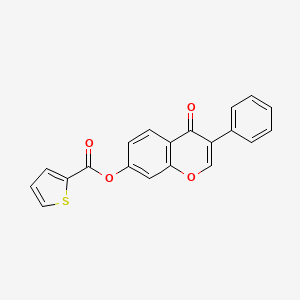

![1,3,8,8-tetramethyl-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2506161.png)

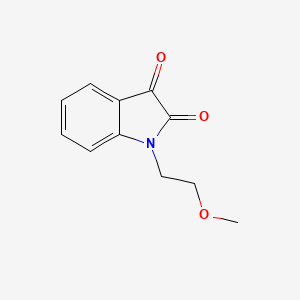

![3-(cyclopentanecarboxamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2506163.png)

![(3R,3aS,6S,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate](/img/structure/B2506170.png)